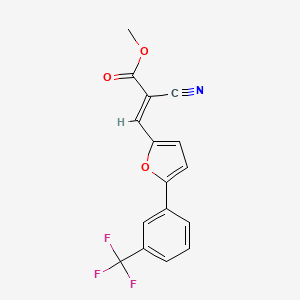

(E)-methyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(E)-methyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylate" is a derivative of cyanoacrylate with a furan ring and a trifluoromethylphenyl group. This structure suggests potential for interesting chemical properties and biological activities. The compound is related to those studied in the provided papers, which focus on similar cyanoacrylate derivatives with variations in their molecular structures .

Synthesis Analysis

In the first paper, the synthesis of E and Z isomeric intermediates based on a 1H-pyrrole core skeleton is described. These intermediates are further converted into E, E or E, Z isomers of diethyl/dimethyl-3,3'-(1-(4-iodophenyl)-1H-pyrrole-2,5-diyl)bis(2-cyanoacrylate). The synthesis process is noted for its stereoselectivity, which is crucial for the resulting compound's properties, such as fluorescence characteristics and anti-cancer activity .

Molecular Structure Analysis

The molecular structure of the related compounds significantly influences their physical properties and biological activities. For instance, the E, E isomers display higher quantum efficiency and longer fluorescent lifetime in solid state compared to the E, Z isomers. The configuration of the isomers also impacts their anti-cancer activity, as seen in the E, Z isomer of 2a, which shows significant activity against human nasopharyngeal carcinoma .

Chemical Reactions Analysis

The second paper discusses the ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide to (R)-2-cyano-3-(furan-2-yl)propanamide using marine and terrestrial fungi. This biotransformation introduces an uncommon CN-bearing stereogenic center at the α-C position. The absolute configuration of the product is determined using electronic circular dichroism (ECD) spectra, and the tautomerization of the product to form an achiral ketenimine in the presence of protic solvents is also investigated .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The E, E isomers' higher quantum efficiency and longer fluorescent lifetime indicate a stable excited state, which is beneficial for applications in fluorescence-based technologies. The enantioselective reactions mediated by microorganisms yield high isolated yields and enantiomeric excesses (e.e.), demonstrating the efficiency of the biocatalytic process. The tautomerization process observed in the second paper also highlights the dynamic nature of these compounds under different solvent conditions .

Wissenschaftliche Forschungsanwendungen

Solar Cell Applications

A study on molecular engineering of organic sensitizers for solar cell applications reveals the synthesis of novel organic sensitizers, including compounds related to (E)-methyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylate. These sensitizers, upon anchoring onto TiO2 films, exhibit high incident photon-to-current conversion efficiencies, demonstrating their potential in enhancing solar cell performance (Kim et al., 2006).

Anticancer Activity

The stereoselective synthesis of E, E/E, Z isomers based on a core skeleton similar to the molecule has been investigated for their fluorescence characteristics and highly selective anti-cancer activity. E, E isomers displayed higher quantum efficiency and showed significant anticancer activity against human nasopharyngeal carcinoma, indicating the potential therapeutic applications of these compounds (Irfan et al., 2021).

Polymer Science

Research into bioacrylic polymers from dihydro-5-hydroxyl furan-2-one (2H-HBO) through free and controlled radical polymerization explores converting renewable-sourced chemicals into their acrylic counterparts. This demonstrates the molecule's relevance in creating sustainable polymers for various applications, including emulsion polymerization techniques to study copolymerization with commercially available acrylates (Ray et al., 2018).

Organic Synthesis and Material Science

The synthesis of 4 H- indeno[1,2-b]thiophenes, 8 H-indeno[2,1-b]-thiophenes, and 8 H-indeno[2,1-b]furans with an acrylic acid unit showcases the molecule's utility in creating complex organic structures for material science applications. Such compounds can be used for the preparation of materials with specific optical and electronic properties, which are crucial for developing advanced materials and devices (Jeon & Lee, 2008).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl (E)-2-cyano-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO3/c1-22-15(21)11(9-20)8-13-5-6-14(23-13)10-3-2-4-12(7-10)16(17,18)19/h2-8H,1H3/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNNOOXEUGHCTQ-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[3-(5-methylfuran-2-yl)-1,1-dioxo-1,4-thiazinan-4-yl]propan-1-one](/img/structure/B2521600.png)

![N-[(1R,2R)-2-Hydroxycyclobutyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2521604.png)

![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2521616.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2521617.png)

![N-(5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide](/img/structure/B2521620.png)